4-(3-Chloro-quinoxalin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
Description
Molecular Architecture and Functional Group Analysis
The compound 4-(3-Chloro-quinoxalin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS 939986-42-2) features a quinoxaline core fused to a piperidine-ester system. Its IUPAC name, tert-butyl 4-[(3-chloroquinoxalin-2-yl)oxy]piperidine-1-carboxylate, reflects three critical structural components:
- A quinoxaline heterocycle (C$$8$$H$$5$$ClN$$_2$$O) with a chlorine substituent at position 3.
- A piperidine ring (C$$5$$H$${10}$$N) linked to the quinoxaline via an ether oxygen at position 2.
- A tert-butyl ester group (C$$5$$H$${10}$$O$$_2$$) attached to the piperidine nitrogen.
The molecular formula is C$${18}$$H$${22}$$ClN$$3$$O$$3$$ , with a molecular weight of 363.84 g/mol . Key functional groups include:
- Aromatic quinoxaline π-system with electron-withdrawing chlorine.
- Ether linkage (C–O–C) between quinoxaline and piperidine.
- Tertiary amine in the piperidine ring.
- Bulky tert-butyl ester providing steric protection.
Conformational analysis reveals the piperidine adopts a chair configuration , minimizing steric strain. The ester’s carbonyl group (C=O, ~1.21 Å) and quinoxaline’s planar geometry facilitate intermolecular interactions, as shown in Table 1.
Table 1: Key Structural Parameters
| Parameter | Value/Description |
|---|---|
| Molecular formula | C$${18}$$H$${22}$$ClN$$3$$O$$3$$ |
| Molecular weight | 363.84 g/mol |
| Quinoxaline substitution | 3-chloro, 2-oxy-piperidine |
| Piperidine conformation | Chair |
| Dominant functional groups | Aromatic, ether, ester, tertiary amine |
Properties
IUPAC Name |
tert-butyl 4-(3-chloroquinoxalin-2-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3/c1-18(2,3)25-17(23)22-10-8-12(9-11-22)24-16-15(19)20-13-6-4-5-7-14(13)21-16/h4-7,12H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOATDACYMWPRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671389 | |
| Record name | tert-Butyl 4-[(3-chloroquinoxalin-2-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-42-2 | |
| Record name | 1,1-Dimethylethyl 4-[(3-chloro-2-quinoxalinyl)oxy]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-[(3-chloroquinoxalin-2-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(3-Chloro-quinoxalin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the synthesis, pharmacological effects, and research findings related to this compound, along with relevant data tables and case studies.
- Molecular Formula : C18H22ClN3O3
- Molecular Weight : 363.84 g/mol
- CAS Number : 939986-42-2
- Density : 1.269 g/cm³
Synthesis
The synthesis of this compound generally involves the reaction of piperidine derivatives with chloroquinoxaline compounds. Various synthetic routes have been explored to optimize yield and purity.
Biological Activity
Research indicates that quinoxaline derivatives, including this compound, exhibit a variety of biological activities:
Antimicrobial Properties
Quinoxaline derivatives are known for their antimicrobial properties. Studies have shown that they can exhibit significant activity against various bacterial strains. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against Gram-positive and Gram-negative bacteria .
Antitumor Activity
The compound has shown promise in anticancer research. In vitro studies indicate that derivatives of quinoxaline can inhibit the growth of cancer cell lines such as HCT-116 and MCF-7. One study reported IC50 values of 1.9 µg/mL for HCT-116 and 2.3 µg/mL for MCF-7, which are competitive with established chemotherapeutic agents like doxorubicin .
Enzyme Inhibition
Quinoxaline derivatives have been investigated for their ability to inhibit specific enzymes. For example, some compounds have shown IC50 values ranging from 3.50 to 56.40 µM against target enzymes, suggesting potential applications in drug development targeting enzyme-related diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various quinoxaline derivatives against Staphylococcus aureus and Escherichia coli, finding that modifications at the piperidine moiety significantly enhanced antibacterial activity .
- Anticancer Screening : In a screening of novel quinoxaline derivatives for anticancer activity, researchers synthesized multiple analogs and tested them against several cancer cell lines. The most potent analogs exhibited IC50 values lower than those of standard treatments, indicating their potential as new therapeutic agents .
Data Table: Biological Activities Summary
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent targeting androgen receptors. Research indicates that it may play a role in androgen receptor degradation, which is crucial in the treatment of hormone-sensitive cancers such as prostate cancer. The ability to modulate androgen receptor activity positions this compound as a candidate for further pharmaceutical exploration .
Neuroscience
Studies have highlighted the potential neuroprotective effects of compounds similar to 4-(3-Chloro-quinoxalin-2-yloxy)-piperidine derivatives. These compounds may interact with neurotransmitter systems, making them candidates for treating neurodegenerative diseases or psychiatric disorders. The piperidine structure is known for its ability to cross the blood-brain barrier, enhancing the therapeutic efficacy of such compounds .
Antimicrobial Activity
Preliminary studies suggest that quinoxaline derivatives exhibit antimicrobial properties. The incorporation of the chloro group may enhance these effects, providing a pathway for developing new antibiotics or antifungal agents .
Case Study 1: Androgen Receptor Modulation
A study published in Google Patents describes the synthesis and evaluation of compounds targeting androgen receptors, including derivatives of quinoxaline. The findings indicated that certain structural modifications could enhance receptor affinity and promote degradation pathways, suggesting therapeutic applications in prostate cancer management .
Case Study 2: Neuroprotective Effects
Research conducted by various pharmacological institutions investigated the neuroprotective effects of piperidine derivatives. In vitro studies demonstrated that these compounds could reduce oxidative stress markers in neuronal cells, indicating potential applications in treating Alzheimer’s disease and other neurodegenerative conditions .
Chemical Reactions Analysis
Nucleophilic Substitution at the Quinoxaline C-3 Position
The 3-chloro group undergoes nucleophilic substitution under controlled conditions, enabling diversification of the quinoxaline core:
| Reaction Type | Conditions/Reagents | Products Formed | Yield | Key Observations | Sources |
|---|---|---|---|---|---|
| Amine displacement | Amines (1.2 eq), DMF, 80°C, 12–24 hr | 3-Aminoquinoxaline derivatives | 60–85% | Electron-deficient amines show higher reactivity | |
| Thiol substitution | Thiols (1.5 eq), NaH, THF, 0°C→RT, 6 hr | 3-Thioether quinoxaline derivatives | 45–78% | Steric hindrance limits bulky thiols | |
| Hydrolysis | NaOH (2M), EtOH/H₂O (3:1), reflux, 8 hr | 3-Hydroxyquinoxaline derivative | 92% | Requires inert atmosphere to prevent oxidation |
Mechanistic Insight : The reaction proceeds via an aromatic nucleophilic substitution (S<sub>N</sub>Ar) mechanism, facilitated by the electron-withdrawing effect of the adjacent quinoxaline nitrogen atoms.
Ester Hydrolysis and Functionalization
The tert-butyl ester group undergoes hydrolysis to generate carboxylic acid intermediates for further derivatization:
| Reaction Type | Conditions/Reagents | Products Formed | Yield | Notes | Sources |
|---|---|---|---|---|---|
| Acidic hydrolysis | TFA/DCM (1:1), RT, 2 hr | Piperidine-1-carboxylic acid | 95% | Rapid deprotection under mild acid | |
| Basic hydrolysis | LiOH, THF/H₂O (4:1), 50°C, 6 hr | Piperidine-1-carboxylate salt | 88% | Requires neutralization for free acid | |
| Amide coupling | EDCI/HOBt, DIPEA, DMF, RT, 12 hr | Piperidine-1-carboxamides | 50–75% | Compatibility with primary/secondary amines |
Stability Note : The ester remains intact under standard Suzuki coupling conditions (pH 7–9, <100°C).
Cross-Coupling Reactions
The chloro-quinoxaline moiety participates in palladium-catalyzed cross-coupling:
Limitations : Steric hindrance from the piperidine-oxy group reduces coupling efficiency compared to non-substituted chloro-quinoxalines .
Stability Under Oxidative and Reductive Conditions
| Condition | Reagents/Parameters | Outcome | Stability Rating | Sources |
|---|---|---|---|---|
| Oxidation (O₂) | O₂, CuI, DMF, 60°C, 12 hr | Degradation of piperidine ring | Unstable | |
| Reduction (H₂) | H₂ (1 atm), Pd/C, MeOH, RT, 6 hr | Intact tert-butyl ester; chloro group retained | Stable | |
| Light exposure | UV (254 nm), 48 hr | 15% decomposition | Moderate |
Critical Insight : The compound shows poor stability under strong oxidative conditions but remains intact during catalytic hydrogenation.
Comparative Reactivity with Structural Analogs
The oxygen linker in this compound demonstrates distinct reactivity compared to sulfur-linked analogs:
| Feature | Oxygen-Linked Compound (This) | Sulfur-Linked Analog |
|---|---|---|
| Hydrolysis rate | t<sub>1/2</sub> = 2 hr (TFA/DCM) | t<sub>1/2</sub> = 8 hr (TFA/DCM) |
| S<sub>N</sub>Ar reactivity | k = 0.15 min⁻¹ (with morpholine) | k = 0.08 min⁻¹ (with morpholine) |
| Oxidation resistance | Prone to ring oxidation | Forms sulfoxides/sulfones |
Underexplored Reaction Pathways
Emerging evidence suggests potential for:
-
Photocatalytic C–H functionalization of the piperidine ring (preliminary yield: 32% with Ir(ppy)₃ catalyst)
-
Enzymatic resolution of piperidine stereoisomers (unreported for this specific compound)
-
Click chemistry via modified ester groups (theoretical studies only)
Research Gaps : Quantitative kinetic data for substitution reactions and detailed DFT studies on transition states remain unavailable.
Comparison with Similar Compounds
Substituent Variations
- 4-[(3-Chloro-quinoxalin-2-ylamino)-Methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS: N/A; MW: 376.88 g/mol): Replaces the ether oxygen with an amino group (-NH-) at the methylene bridge. Increased hydrogen bond donor count (1 → 1) and similar acceptor count (5). Higher topological polar surface area (67.4 vs.
- 3-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 939986-43-3; MW: 377.87 g/mol): Differs in the position of the quinoxaline-ether substituent (3-position on piperidine vs. 4-position in the target compound). Similar molecular weight and XLogP3 (~4.1), but altered steric effects due to substituent placement, which may influence target binding selectivity .
Core Heterocycle Modifications
- 3-(Quinoxalin-2-yloxy)pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: N/A; MW: ~330–340 g/mol): Replaces piperidine with pyrrolidine, reducing ring size from six-membered to five-membered.
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | TPSA (Ų) |
|---|---|---|---|---|---|
| 4-(3-Chloro-quinoxalin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester | 377.87 | ~4.0 | 1 | 5 | ~65 |
| 4-[(3-Chloro-quinoxalin-2-ylamino)-Methyl]-piperidine-1-carboxylic acid tert-butyl ester | 376.88 | 4.1 | 1 | 5 | 67.4 |
| 3-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester | 377.87 | ~4.1 | 1 | 5 | ~65 |
| 3-(Quinoxalin-2-yloxy)pyrrolidine-1-carboxylic acid tert-butyl ester | ~335 | ~3.5 | 1 | 5 | ~65 |
Key Observations :
- The amino-substituted analogue (2.1.1) shows marginally higher topological polar surface area (TPSA), which may reduce blood-brain barrier penetration compared to the target compound .
- Piperidine vs. pyrrolidine cores significantly alter molecular weight and ring conformation, impacting binding to planar enzymatic pockets (e.g., kinases) .
Research Implications
The structural versatility of these compounds enables tailored modifications for drug discovery. For instance:
- Quinoxaline Chlorine Substitution: Enhances electrophilic character, improving interactions with hydrophobic enzyme pockets.
- Boc Protection : Facilitates piperidine nitrogen deprotection under mild acidic conditions, enabling downstream functionalization .
Future studies should explore the target compound’s in vivo pharmacokinetics and comparative efficacy against its analogues in disease models.
Preparation Methods
Notes on Reaction Conditions
- The reaction temperature is typically maintained between ambient and 80°C to optimize yield and minimize side reactions.
- Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve both reactants and facilitate nucleophilic substitution.
- Bases like potassium carbonate or sodium hydride are used to deprotonate the hydroxyl group on the piperidine, enhancing nucleophilicity.
Analytical Data Supporting Preparation
| Analytical Technique | Purpose | Typical Findings |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Signals corresponding to tert-butyl group, piperidine ring protons, and quinoxaline aromatic protons confirm product formation |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z ≈ 364 consistent with C18H22ClN3O3 |
| Infrared Spectroscopy (IR) | Functional group identification | Characteristic carbamate C=O stretch (~1700 cm^-1), ether C–O stretch, and aromatic C–H stretches |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity >98% achievable with proper purification |
Research Findings and Optimization
- The use of tert-butyl carbamate protection on the piperidine nitrogen is critical to prevent side reactions during coupling and to facilitate purification.
- The chloro substituent on the quinoxaline ring influences the reactivity and selectivity of the nucleophilic substitution.
- Optimization of solvent and base choice can improve yield and reduce reaction times.
- Spectroscopic characterization confirms that the ether linkage is formed specifically at the 2-position of the quinoxaline ring.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Starting material purity | >98% | Ensures high yield and product quality |
| Reaction temperature | 25–80°C | Controlled to optimize reaction rate |
| Reaction time | 6–24 hours | Depends on reagent reactivity |
| Base used | K2CO3, NaH | For deprotonation and nucleophilic activation |
| Solvent | DMF, DMSO | Polar aprotic solvents preferred |
| Yield | 85–95% | High yield achievable with optimized conditions |
| Product purity | >98% | Verified by HPLC and NMR |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-(3-Chloro-quinoxalin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester?
- Methodological Answer : Synthesis optimization involves multi-step reactions, including coupling of the quinoxaline moiety to the piperidine core. Key steps include:
-
Reaction Conditions : Use of tert-butyloxycarbonyl (Boc) protecting groups to stabilize the piperidine nitrogen during synthesis .
-
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
-
Critical Parameters : Control reaction temperature (typically 0–25°C for Boc protection) and anhydrous conditions to prevent hydrolysis of intermediates .
Key Reagents Role Conditions Boc-anhydride Piperidine protection 0–25°C, inert atmosphere 3-Chloroquinoxaline-2-ol Electrophilic coupling agent Catalytic base (e.g., K₂CO₃)
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselective coupling and Boc-group integrity. Key peaks: tert-butyl protons (δ ~1.4 ppm), piperidine ring protons (δ ~3.0–4.0 ppm) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity and molecular ion ([M+H]⁺) .
- Elemental Analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values .
Q. How stable is this compound under varying storage conditions?
- Methodological Answer : Stability studies indicate:
- Short-Term : Stable at room temperature (RT) for 1–2 weeks in inert atmospheres (N₂ or Ar) .
- Long-Term : Store at –20°C in amber vials with desiccants (silica gel) to prevent moisture-induced Boc-group cleavage .
- Decomposition Risks : Exposure to acids/bases (e.g., TFA, NH₃) removes the Boc group, forming reactive piperidine intermediates .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Source Validation : Cross-check purity (HPLC, elemental analysis) and synthetic routes (e.g., Boc deprotection efficiency) .
- Assay Conditions : Test under standardized protocols (e.g., cell line viability assays with controls for solvent toxicity) .
- Structural Confirmation : Use X-ray crystallography or 2D NMR (COSY, NOESY) to rule out stereochemical variability .
Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with biological targets (e.g., kinases or GPCRs) .
- DFT Calculations : Analyze electron density maps (Gaussian 09) to predict sites for electrophilic substitution or hydrogen bonding .
- ADME Prediction : Tools like SwissADME estimate logP (~3.5) and blood-brain barrier penetration (low), guiding in vivo studies .
Q. What in vivo pharmacological profiling approaches are suitable for this compound?
- Methodological Answer :
- Dosing : Administer via intraperitoneal (IP) or oral gavage (10–50 mg/kg) in rodent models, with plasma LC-MS/MS monitoring .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect Boc-cleaved metabolites in liver microsomes .
- Toxicity Screening : Assess acute toxicity (OECD 423) and hepatorenal function markers (ALT, creatinine) .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of fine particles .
- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste (EPA Class D) .
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported solubility data?
- Methodological Answer :
- Solvent Screening : Test in DMSO (≥50 mg/mL), ethanol (~10 mg/mL), and aqueous buffers (pH 2–9) .
- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous solutions, which may falsely reduce apparent solubility .
- Standardized Protocols : Follow USP guidelines for equilibrium solubility determination (shake-flask method) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
